molecular formula C14H14F3N3O B14563206 N-tert-Butyl-N-cyano-N'-(2,2,2-trifluoro-1-phenylethylidene)urea CAS No. 61705-46-2

N-tert-Butyl-N-cyano-N'-(2,2,2-trifluoro-1-phenylethylidene)urea

Cat. No.: B14563206
CAS No.: 61705-46-2
M. Wt: 297.28 g/mol
InChI Key: JMWLTHUGDOAGCY-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea is a chemical compound characterized by the presence of a tert-butyl group, a cyano group, and a trifluoromethyl group attached to a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea typically involves the reaction of tert-butyl isocyanide with a suitable precursor containing the cyano and trifluoromethyl groups. The reaction conditions often require the use of a solvent such as dichloromethane and a base like sodium hydroxide. The reaction may also involve the use of a phase transfer catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of safety measures to handle the reactive intermediates and by-products would be crucial.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea exerts its effects involves interactions with specific molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoroethylidene)urea: Similar structure but lacks the phenyl group.

    N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.

    N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)carbamate: Contains a carbamate group instead of the urea group.

Uniqueness

N-tert-Butyl-N-cyano-N’-(2,2,2-trifluoro-1-phenylethylidene)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

61705-46-2

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

1-tert-butyl-1-cyano-3-(2,2,2-trifluoro-1-phenylethylidene)urea

InChI

InChI=1S/C14H14F3N3O/c1-13(2,3)20(9-18)12(21)19-11(14(15,16)17)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

JMWLTHUGDOAGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C#N)C(=O)N=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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